Ceramide (Egg)
Description
Research Findings Summary
- N-Stearoylsphingosine is a key ceramide with roles in apoptosis, cell signaling, and membrane architecture.
- It is synthesized both by sphingomyelin hydrolysis and de novo pathways involving serine and palmitate.
- Altered levels are associated with cancer progression and neurodegenerative diseases, making it a biomarker and potential therapeutic target.
- Its evolutionary conservation across species highlights its fundamental biological importance.
- Advanced synthetic methods have facilitated research into its biological activities and therapeutic potential.
This comprehensive overview underscores N-Stearoylsphingosine as a pivotal bioactive sphingolipid with significant implications in health and disease, warranting continued research into its mechanisms and applications.
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-NXCSZAMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317818 | |
| Record name | C18-Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2304-81-6 | |
| Record name | C18-Ceramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C18-Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cer(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-Stearoylsphingosine is an analog of sphingosine that lacks a free amino group and a C18-ceramide.
Cellular Effects
Sphingosine, a related compound, has been found to stimulate DNA synthesis and act synergistically with known growth factors to induce proliferation of quiescent Swiss 3T3 fibroblasts.
Molecular Mechanism
Sphingosine, a related compound, has been found to enhance phosphatidylinositol (PI) turnover by stimulating phospholipase C activity. Again, these findings may not directly apply to N-Stearoylsphingosine due to structural differences.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-Stearoylsphingosine in laboratory settings. Sphingosine, a related compound, has been found to stimulate DNA synthesis and enhance the mitogenic response to other growth factors.
Biological Activity
N-Stearoylsphingosine, also known as Ceramide (d18:1/18:0), is a significant sphingolipid with diverse biological activities. This compound plays crucial roles in cellular signaling, metabolism, and various physiological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and data tables.
Overview of N-Stearoylsphingosine
N-Stearoylsphingosine is an amide compound prevalent in eukaryotic organisms. It is synthesized through the de novo pathway from serine and palmitoyl-CoA, involving serine palmitoyltransferase (SPT) as a rate-limiting enzyme. Its structure consists of a sphingosine backbone with a stearic acid moiety, which influences its biological properties.
- Protein Phosphatase Activity : N-Stearoylsphingosine enhances the activity of protein phosphatase 2A (PP2A) by disrupting the binding of PP2A to its inhibitor. This interaction promotes the dephosphorylation of Akt, a key regulator in cell survival and metabolism, thereby influencing various signaling pathways involved in cancer progression and other diseases .
- Role in Sphingolipid Metabolism : This sphingolipid is implicated in modulating ceramide metabolism. Studies have shown that dietary components can influence the levels of N-stearoylsphingosine in tissues, affecting overall sphingolipid profiles and related metabolic pathways .
- Inflammatory Response Modulation : N-Stearoylsphingosine has been associated with inflammatory processes. It can alter the expression of sphingosine-1-phosphate (S1P) receptors, which are critical for immune responses and inflammation .
Biological Activities
The biological activities of N-stearoylsphingosine can be categorized into several key areas:
- Cell Proliferation and Apoptosis : Research indicates that N-stearoylsphingosine can influence cell growth and apoptosis. For instance, its interaction with S1P pathways may affect cell survival mechanisms in cancer cells .
- Metabolic Regulation : This compound plays a role in lipid metabolism and insulin sensitivity. Its levels have been linked to metabolic disorders such as obesity and type 2 diabetes .
- Asthma Pathogenesis : In pediatric studies, lower concentrations of sphingolipids including N-stearoylsphingosine were associated with increased risks of asthma development. This suggests that sphingolipid metabolism may be critical in respiratory health .
Table 1: Association of N-Stearoylsphingosine with Asthma Development
| Metabolite | β-Estimate | Confidence Interval | P Value | FDR P Value |
|---|---|---|---|---|
| Glycosyl-N-stearoyl-sphingosine (d18:1/18:0) | -0.516 | -0.777 to -0.254 | 0.0001 | 0.09 |
| N-stearoyl-sphingosine (d18:1/18:0) | -0.282 | -0.515 to -0.048 | 0.02 | 1 |
This table illustrates the negative association between N-stearoylsphingosine levels and asthma risk, highlighting its potential role as a biomarker for respiratory health .
Table 2: Effects on Sphingolipid Metabolism
| Treatment Group | Ceramide Levels (µmol/g) | Sphinganine Levels (µmol/g) |
|---|---|---|
| Control | 12.5 | 3.4 |
| Bean-fed | 8.3 | 2.1 |
The data indicate that dietary interventions can significantly alter sphingolipid profiles, including reductions in ceramide levels associated with N-stearoylsphingosine .
Case Studies
Case Study 1 : A study involving mouse models demonstrated that dietary intake of common beans led to significant reductions in hepatic ceramide levels, including N-stearoylsphingosine. This reduction correlated with improved metabolic profiles and decreased markers of liver inflammation .
Case Study 2 : In a cohort study examining childhood asthma, researchers found that lower levels of various sphingolipids, including N-stearoylsphingosine, were linked to increased airway resistance and asthma incidence by age three . This suggests potential therapeutic targets for early intervention.
Scientific Research Applications
Biological Significance
N-Stearoylsphingosine is primarily recognized for its role in cellular signaling pathways. It is involved in the regulation of apoptosis, cell growth, and differentiation. Ceramides, including N-S, are known to act as bioactive lipids that mediate various cellular processes:
- Apoptosis Induction : Ceramides are crucial in signaling pathways that lead to programmed cell death. N-S has been identified as a significant player in this process, particularly in response to stress signals .
- Biosynthesis of Complex Lipids : N-S is essential for the synthesis of glycosphingolipids and gangliosides, contributing to membrane structure and function .
Cardiometabolic Disease Research
Recent studies have highlighted the association between sphingolipids like N-S and cardiometabolic diseases:
- Cardiovascular Risk : Elevated levels of ceramides, including N-S, have been linked to increased cardiovascular mortality. Research indicates that specific ceramide species can serve as biomarkers for cardiovascular risk factors such as inflammation and plaque instability .
- Metabolomic Studies : A metabolomic analysis during pregnancy showed significant fluctuations in sphingolipid levels, including N-S. These changes may influence maternal health and fetal development .
Table 1: Sphingolipid Levels During Pregnancy
| Sphingolipid Type | Pregnant (nM) | Postpartum (nM) | Ratio (Pregnancy/Postpartum) | Corrected p-Value |
|---|---|---|---|---|
| N-stearoyl-sphingosine | 64 ± 20 | 45.7 ± 20 | 1.53 ± 0.52 | 1.76 × 10⁻⁶ |
Therapeutic Potential
The therapeutic implications of targeting sphingolipids like N-S are being explored across various conditions:
- Inflammation : Targeting sphingolipid metabolism may provide novel strategies for treating inflammatory diseases. Studies suggest that manipulating ceramide levels could help manage conditions characterized by chronic inflammation .
- Cancer Therapy : Given its role in apoptosis, N-S may be investigated for its potential use in cancer therapies aimed at inducing cell death in malignant cells .
Case Studies and Experimental Findings
Several case studies have documented the effects of sphingolipids on health outcomes:
- A study investigating the relationship between plasma ceramide levels and osteoarthritis found that certain sphingolipids were positively associated with disease severity, indicating their potential as biomarkers for osteoarthritis .
- Another research effort demonstrated that vitamin D interacts with sphingolipid metabolism, influencing ceramide levels and potentially affecting cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Enzymatic Properties
- Enzyme Specificity : Neutral ceramidase hydrolyzes shorter-chain ceramides (e.g., C12:0) more efficiently than longer chains (C16:0, C18:0) .
- Pathogen-Specific Roles : N-Stearoylsphingosine is essential for synthesizing IPC in Leishmania, a sphingolipid absent in mammals, highlighting its structural uniqueness .
Key Research Findings
PP2A/Akt Signaling : In prostate cancer, N-Stearoylsphingosine enhances PP2A activity, suppressing Akt-driven proliferation .
Biomarker Utility: Cer(18:0) is a component of ceramide risk scores, offering prognostic value for cardiovascular diseases .
Preparation Methods
Ceramide Synthase-Mediated Synthesis
Chemical Synthesis Approaches
Direct Acylation of Sphingosine
Stearoyl chloride serves as the acylating agent in non-aqueous media, enabling scalable synthesis.
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Reaction : Sphingosine (1.0 mmol) and stearoyl chloride (1.2 mmol) are refluxed in dry toluene/THF (3:1 v/v) with DMAP (0.2 mmol) for 12 hours.
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Purification : Crude product is washed with 0.1 M HCl, dried over Na₂SO₄, and chromatographed on silica gel (hexane/ethyl acetate 4:1).
Key Data :
Acidic Hydrolysis of Sphingolipids
Galactocerebrosides or sphingomyelins are hydrolyzed to release sphingosine, which is subsequently acylated.
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Hydrolysis : Sphingomyelin (1.0 g) is refluxed in 6 M HCl/methanol (1:3 v/v) at 70°C for 18 hours.
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Sphingosine Isolation : The hydrolysate is neutralized with NaOH, extracted with diethyl ether, and purified via silica gel.
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N-Acylation : Sphingosine is reacted with stearoyl chloride as above.
Comparative Analysis of Synthesis Methods
Analytical Characterization Techniques
NMR Spectroscopy
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δ 0.87 (t, 6H, CH₃)
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δ 1.24 (m, 46H, CH₂)
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δ 2.03 (m, 2H, CH₂-C=C)
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δ 3.38 (s, 3H, OCH₃)
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δ 4.33 (dd, 1H, C3-OH)
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δ 14.1 (CH₃)
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δ 72.8 (C3-OH)
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δ 173.5 (amide C=O)
Q & A
Q. What methodologies are recommended for detecting N-Stearoylsphingosine in biological samples?
- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying N-Stearoylsphingosine due to its high sensitivity and specificity for sphingolipids. Key steps include lipid extraction using methanol-chloroform, reverse-phase chromatography for separation, and multiple reaction monitoring (MRM) for targeted detection. Internal standards (e.g., deuterated ceramides) are critical for normalization . For tissue samples, homogenization protocols must minimize enzymatic degradation by including protease/phosphatase inhibitors .
Q. Which experimental models are optimal for studying N-Stearoylsphingosine’s role in apoptosis?
- Answer: Prostate cancer cell lines (e.g., LNCaP, PC-3) are widely used to investigate N-Stearoylsphingosine-induced apoptosis via the Akt-NF-κB-AR axis. In vitro models should include controls for baseline apoptosis (e.g., serum starvation) and validation via caspase-3/7 activity assays. For in vivo studies, xenograft models treated with N-Stearoylsphingosine at 10–20 µM doses show significant tumor suppression, with histopathological analysis confirming apoptotic bodies .
Q. How should researchers design assays to measure PP2A activation by N-Stearoylsphingosine?
- Answer: Use immunoprecipitation to assess PP2A’s dissociation from its inhibitors (e.g., SET/I2PP2A). Measure phosphatase activity via colorimetric assays (e.g., malachite green for phosphate release). Include negative controls with PP2A-specific inhibitors (e.g., okadaic acid) and validate results using siRNA knockdown of PP2A subunits .
Advanced Research Questions
Q. How can contradictory data on N-Stearoylsphingosine’s concentration-dependent effects be resolved?
- Answer: Contradictions often arise from cell-type-specific lipid metabolism or experimental variables (e.g., serum content in media). Address this by:
- Conducting dose-response curves (1–50 µM) across multiple cell lines.
- Monitoring ceramide synthase activity via radiolabeled palmitate incorporation.
- Using lipidomics to track downstream metabolites (e.g., sphingosine-1-phosphate) that may antagonize apoptosis at higher concentrations .
Q. What experimental controls are essential when studying sex-specific effects of N-Stearoylsphingosine?
- Answer: A 2022 study found sex-dimorphic β-coefficients for N-Stearoylsphingosine in critically ill patients (males: β = -0.00494, p = 1.59e-3; females: β = -0.00159, p = 0.362). Controls should include:
- Stratified randomization by sex in animal/human studies.
- Hormonal profiling (e.g., estrogen/testosterone levels) to account for endocrine interactions.
- Tissue-specific lipid extraction to avoid confounding by systemic lipid pools .
Q. How can multi-omics approaches validate N-Stearoylsphingosine’s interaction with the Akt pathway?
- Answer: Integrate phosphoproteomics (Akt phosphorylation at Ser473/Thr308) with transcriptomics (NF-κB target genes) and lipidomics. Use pathway enrichment tools (e.g., GSEA) to identify co-regulated networks. For example, periplocymarin’s suppression of N-Stearoylsphingosine in DOX-induced cardiotoxicity was validated through parallel reductions in Cer16:0/Cer18:0 and Akt dephosphorylation .
Q. What statistical methods are robust for analyzing N-Stearoylsphingosine’s metabolic impacts?
- Answer: Multivariate analysis (e.g., PCA or PLS-DA) is critical for lipidomics datasets to handle collinearity. For longitudinal studies, mixed-effects models account for intra-subject variability. Adjust for false discovery rates (e.g., Benjamini-Hochberg) when testing multiple metabolites, as seen in sex-stratified analyses (q-values: males = 4.08e-2; females = 5.96e-1) .
Methodological Best Practices
Q. How to ensure reproducibility of N-Stearoylsphingosine studies across cell lines?
- Answer: Standardize culture conditions (e.g., hypoxia, glucose levels) and passage numbers. Use lipid-depleted serum to minimize exogenous lipid interference. Report CERamide Synthase (CERS) isoform expression profiles (e.g., CERS1 for C18-ceramides), as their activity varies by cell type .
Q. What are the pitfalls in interpreting N-Stearoylsphingosine’s role in metabolic pathways?
Q. How to integrate in vitro and in vivo findings on N-Stearoylsphingosine’s bioactivity?
- Answer: Perform pharmacokinetic studies to quantify tissue bioavailability. For instance, periplocymarin’s in vitro IC50 for ceramide reduction (10 µM) should be cross-validated with plasma/tissue concentrations in animal models. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
